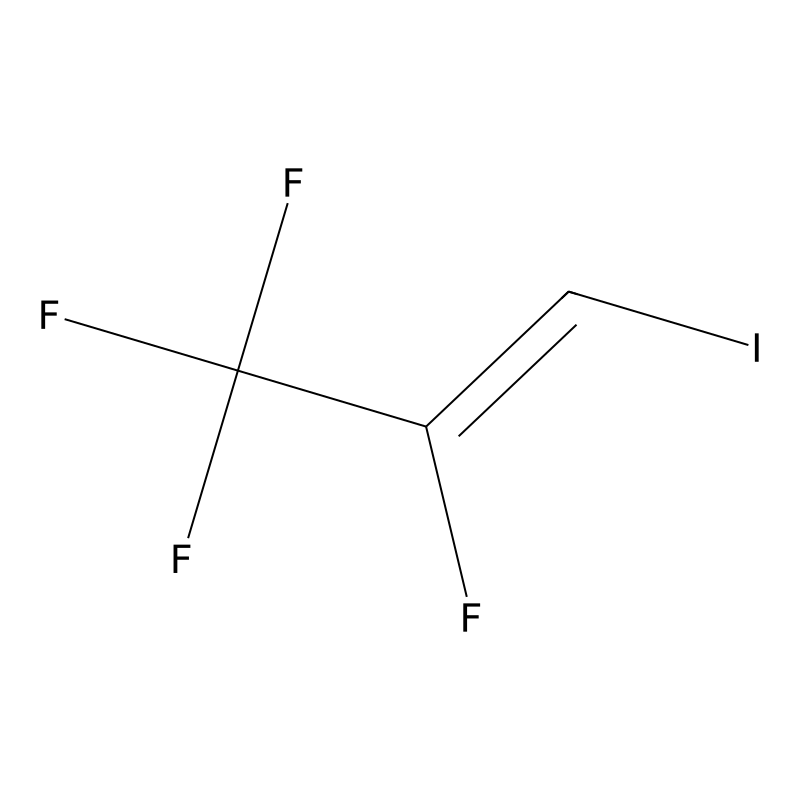

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Refrigerant in Automotive Industry

Scientific Field: Environmental Science and Automotive Engineering

Methods of Application: The compound is used in vehicular air conditioning systems. The transition from R-134a to HFO-1234yf involves retrofitting the AC system, ensuring compatibility with the new refrigerant, and adjusting the system to handle the mildly flammable nature of HFO-1234yf.

Results and Outcomes: The adoption of HFO-1234yf has led to a reduction in GWP from over 1,400 times that of carbon dioxide (for R-134a) to less than 1 for HFO-1234yf. As of 2022, 90% of new U.S. vehicles were estimated to use HFO-1234yf .

Copolymerization in Material Science

Scientific Field: Polymer Chemistry and Material Science

Summary of Application: 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is used in the copolymerization process to create new materials with desirable properties such as reduced crystallinity and improved solubility .

Methods of Application: The compound undergoes organometallic-mediated radical copolymerization (OMRcP) with vinylidene fluoride (VDF) using bis(tert-butylcyclohexyl) peroxydicarbonate initiator and bis(acetylacetonato)cobalt(II) as a controlling agent .

Results and Outcomes: The copolymerization results in materials with molar masses up to 12,200 g/mol and dispersities ranging from 1.33 to 1.47. The reactivity ratios of the comonomers were determined, leading to the production of gradient or pseudo-diblock copolymers .

Thermal Conductivity Measurement in Thermodynamics

Scientific Field: Thermodynamics and Physical Chemistry

Summary of Application: The thermal conductivity of 2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is measured to develop wide-range correlations for thermodynamic properties .

Methods of Application: Experimental data on the thermal conductivity of the compound are collected and used to develop correlations that can predict its behavior under various conditions .

Results and Outcomes: The developed correlations provide accurate predictions of the thermal conductivity of the compound, which is crucial for its application in refrigeration and air conditioning systems .

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 239.94 g/mol. This compound features a propene backbone with four fluorine atoms and one iodine atom substituted at specific positions, contributing to its unique chemical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and materials science .

Currently, there is no documented information on the specific mechanism of action of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene in any biological system.

- Toxicity: Fluorinated compounds can have diverse toxicological effects depending on the structure. Exercise caution and consult safety data sheets (SDS) for similar compounds if available.

- Flammability: Organic liquids can be flammable. Proper storage and handling procedures are recommended.

- Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Carbocupration reactions: This compound is used to synthesize CF3-containing diynes through carbocupration or hydrostannation reactions, which involve the addition of organocuprates or organostannanes to the double bond .

- Fluorination reactions: The presence of fluorine atoms allows for further fluorination processes, which can modify the compound's properties for various applications.

The synthesis of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene typically involves multi-step processes:

- Starting Materials: The synthesis often begins with readily available precursors such as tetrafluoroethylene.

- Catalytic Reactions: A common method includes reacting tetrafluoroethylene with iodine in the presence of catalysts to facilitate the formation of the desired product. This process may also involve hydrogen fluoride and other reagents to achieve high yields .

- Gas Phase Techniques: Advanced methods utilize gas-phase reactions that enhance efficiency and minimize by-products, allowing for continuous production systems .

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene has several notable applications:

- Refrigerants: It is considered an environmentally friendly alternative in refrigeration systems due to its low global warming potential compared to traditional refrigerants.

- Intermediate in Organic Synthesis: This compound serves as a valuable building block for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it useful in developing advanced materials with specific thermal and chemical resistance characteristics.

Interaction studies involving 2,3,3,3-tetrafluoro-1-iodoprop-1-ene focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it behaves in different chemical environments. Research indicates that its interactions can lead to diverse products depending on the conditions and reagents used .

Several compounds share structural similarities with 2,3,3,3-tetrafluoro-1-iodoprop-1-ene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,3,3-Tetrafluoropropene | C₃H₂F₄ | Environmentally friendly refrigerant (HFO-1234yf) |

| 2-Chloro-3,3,3-trifluoropropene | C₃H₂ClF₃ | Chlorine substituent increases reactivity |

| Trifluoromethyl iodide | CF₃I | Simple structure; useful as a reagent in organic synthesis |

| 2-Iodo-1-fluoropropene | C₃H₄F₂I | Fluorine substitution alters reactivity |

Uniqueness

What sets 2,3,3,3-tetrafluoro-1-iodoprop-1-ene apart from these similar compounds is its specific combination of four fluorine atoms and one iodine atom on a propene structure. This unique substitution pattern enhances its stability while providing significant reactivity potential for various synthetic applications.

Physical State and Appearance

2,3,3,3-Tetrafluoro-1-iodoprop-1-ene exists as a colorless liquid under standard conditions [1]. This physical state is characteristic of halogenated alkenes with similar molecular weights and structures [2]. The compound exhibits the typical appearance of iodofluoroalkanes, which are described as heavy colorless compounds with distinctive properties [2]. The liquid state at room temperature is consistent with the molecular weight of 239.94 grams per mole and the presence of both fluorine and iodine substituents [3] [4].

Melting and Boiling Points

The boiling point of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene has been reported as 55.6°C at 760 millimeters of mercury [1]. This relatively low boiling point is characteristic of fluorinated compounds, which typically exhibit boiling points approximately 60°C lower than their corresponding iodoalkane analogs due to reduced intermolecular interactions caused by the absence of hydrogen bonding [2]. The compound demonstrates the typical behavior of iodofluoroalkanes, where fluorine substitution significantly affects the thermal properties compared to purely hydrocarbon analogs [2].

The melting point data for this specific compound has not been extensively documented in the available literature. However, similar tetrafluorinated compounds typically exhibit melting points that reflect the molecular packing efficiency and intermolecular forces present in the solid state [5].

Density and Vapor Pressure Properties

The density of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene is reported as 2.139 grams per cubic centimeter [1]. This high density is characteristic of iodofluoroalkanes, which possess densities ranging from 2.0 to 2.7 grams per cubic centimeter due to the substantial mass contribution of both fluorine and iodine atoms [2]. The elevated density compared to hydrocarbon analogs reflects the greater atomic mass of fluorine relative to hydrogen and the presence of the heavy iodine atom [2].

The vapor pressure of the compound is 248 millimeters of mercury at 25°C [1]. This relatively high vapor pressure is consistent with the low boiling point and indicates significant volatility at ambient temperatures. The vapor pressure characteristics are influenced by the molecular structure and the weak intermolecular forces typical of fluorinated compounds [2].

| Property | Value | Reference |

|---|---|---|

| Density | 2.139 g/cm³ | ChemNet Database [1] |

| Boiling Point | 55.6°C at 760 mmHg | ChemNet Database [1] |

| Vapor Pressure | 248 mmHg at 25°C | ChemNet Database [1] |

| Refractive Index | 1.438 | ChemNet Database [1] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene would be expected to exhibit characteristic patterns based on the molecular structure and similar fluorinated compounds [6]. Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly powerful analytical tool for fluorinated organic molecules, providing substantial resolution and sensitivity for structure determination [6]. The compound contains four fluorine atoms in different chemical environments, which would be expected to produce distinct signals in the fluorine-19 spectrum [6].

The single hydrogen atom present in the molecule would appear as a characteristic signal in proton nuclear magnetic resonance, with coupling patterns influenced by the adjacent fluorine atoms [6]. The chemical shift and multiplicity would reflect the electron-withdrawing effects of the fluorine substituents and the vinyl environment [6].

Infrared Spectroscopic Profile

The infrared spectroscopic profile of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene would be expected to display characteristic absorption bands typical of fluorinated alkenes [7]. The carbon-carbon double bond stretching vibration would appear near 1650 wavenumbers, with the exact position influenced by the fluorine substituents [7]. The carbon-fluorine stretching vibrations would produce strong absorption bands in the 1000-1300 wavenumber region, characteristic of organofluorine compounds [7].

The alkenic carbon-hydrogen stretching would appear around 3000-3100 wavenumbers, while the carbon-hydrogen bending vibrations would be observed in the 1400-1500 wavenumber region [7]. The presence of the iodine substituent would influence the overall spectral pattern through its effect on the electronic environment of the molecule [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene would be expected to show fragmentation patterns characteristic of iodofluoroalkenes [8]. The molecular ion peak would appear at mass-to-charge ratio 239.94, corresponding to the molecular weight [3]. Fragmentation would likely involve loss of iodine atoms, fluorine atoms, and fluorinated fragments [8].

The fragmentation processes would typically include direct cleavage where single bonds are broken to produce fragment ions and neutral radicals [8]. The electron ionization would produce odd electron molecular ions, with subsequent fragmentation generating even electron fragment ions at various mass-to-charge ratios [8]. The unique combination of fluorine and iodine substituents would produce distinctive fragmentation patterns useful for structural identification [8].

Molecular Descriptors

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier representation for 2,3,3,3-tetrafluoro-1-iodoprop-1-ene is InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H [3]. This standardized representation provides a unique textual identifier that encodes the molecular structure, connectivity, and stereochemistry information [3].

The corresponding International Chemical Identifier Key is UNHLMLCCHROJMY-UHFFFAOYSA-N [3]. This hashed version of the International Chemical Identifier provides a fixed-length identifier that facilitates database searches and molecular identification across different chemical databases [3].

Simplified Molecular-Input Line-Entry System Notation

The Simplified Molecular-Input Line-Entry System notation for 2,3,3,3-tetrafluoro-1-iodoprop-1-ene is C(=C(C(F)(F)F)F)I [3]. This linear notation represents the molecular structure in a compact format, showing the connectivity of atoms and the arrangement of substituents [3]. The notation clearly indicates the presence of the carbon-carbon double bond, the trifluoromethyl group, the additional fluorine substituent, and the iodine atom [3].

| Descriptor Type | Value | Reference |

|---|---|---|

| Molecular Formula | C₃HF₄I | PubChem [3] |

| Molecular Weight | 239.94 g/mol | PubChem [3] |

| Exact Mass | 239.90591 Da | PubChem [3] |

| XLogP3-AA | 2.4 | PubChem [3] |

| Hydrogen Bond Donor Count | 0 | PubChem [3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem [3] |

| Rotatable Bond Count | 0 | PubChem [3] |

| Topological Polar Surface Area | 0 Ų | PubChem [3] |

Crystallographic Structure

X-ray Diffraction Studies

X-ray diffraction studies of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene have not been extensively reported in the available literature. However, similar fluorinated compounds have been investigated using X-ray diffraction techniques to determine their solid-state structures [5]. The analysis would provide information about bond lengths, bond angles, and molecular geometry in the crystalline state [5].

The structure determination would involve standard crystallographic methods including unit cell parameter determination, space group identification, and structure solution and refinement [9]. The presence of heavy atoms such as iodine would facilitate the structure determination process through their strong X-ray scattering properties [9].

Crystal Packing Arrangements

The crystal packing arrangements of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene would be influenced by the molecular shape and the nature of intermolecular interactions [10]. Halogenated compounds typically exhibit packing arrangements that maximize intermolecular contacts while minimizing steric repulsion [10]. The presence of both fluorine and iodine atoms would create specific directional preferences in the crystal packing [10].

The molecular geometry and electronic distribution would determine the preferred packing motifs, with considerations for both geometric complementarity and energetic favorability [10]. The relatively rigid structure of the compound, with zero rotatable bonds, would limit conformational flexibility and promote ordered packing arrangements [3].

Intermolecular Interactions in Solid State

The intermolecular interactions in the solid state of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene would be dominated by weak non-covalent forces [11] [12]. Carbon-hydrogen to fluorine interactions represent a significant category of intermolecular contacts in organofluorine compounds, although these interactions are generally weak with energies similar to van der Waals complexes [13].

Halogen bonding interactions involving the iodine atom could potentially occur, particularly with electron-rich regions of neighboring molecules [12]. However, such interactions are generally disfavored except in molecules with limited hydrogen content on the molecular surface [14]. The hydrogen atom present in the molecule would likely serve as the preferred interaction partner for the halogen atoms in the crystal structure [14].

Industrial-Scale Production Routes

Industrial production of 2,3,3,3-tetrafluoro-1-iodoprop-1-ene primarily relies on high-temperature gas-phase processes that enable continuous operation and scalable synthesis [1] [2]. The most established industrial route involves a two-step process beginning with the thermal reaction between chlorotrifluoroethylene and methyl halides at temperatures ranging from 650 to 750°C [3] [4]. This vapor-phase process operates under carefully controlled conditions with residence times of 0.5 to 3 seconds, achieving conversion rates of 85-95% for the initial precursor formation [3].

The industrial-scale synthesis typically employs reactor materials constructed from Monel, Inconel, or nickel to withstand the corrosive hydrogen chloride and hydrogen fluoride byproducts generated during the process [4]. Feed ratios are maintained at approximately 1:1 molar ratios of chlorotrifluoroethylene to methyl halide, with allowable ranges from 0.7:1 to 1.5:1 depending on specific operational requirements [3] [4].

A second major industrial pathway utilizes pentachloropropane as the starting material, which undergoes fluorination with hydrogen fluoride in the presence of chromium-based catalysts [5]. This process operates at temperatures between 320-350°C and produces intermediate compounds that are subsequently converted to the target tetrafluoroiodopropene through halogenation reactions [5].

Laboratory Synthesis Techniques

From Fluorinated Precursors

Laboratory-scale synthesis from fluorinated precursors offers greater flexibility and control compared to industrial processes [6] [7]. The most widely employed approach involves the iodofluorination of tetrafluoropropene using elemental iodine in combination with hydrogen fluoride-pyridine complex [6]. This method operates under mild conditions at room temperature, utilizing potassium persulfate or sodium persulfate as oxidants in dichloromethane solvent [6].

The reaction proceeds through the in-situ formation of iodine monofluoride, which subsequently adds across the alkene double bond with high regioselectivity [6]. Typical yields range from 70-90%, with the products obtained as single stereoisomers corresponding to anti-addition of the iodine-fluorine elements [8].

Alternative fluorinated precursor routes employ 1,3,3,3-tetrafluoro-1-iodopropane as the starting material, which undergoes dehydroiodination using alcoholic potassium hydroxide [9] [10]. This established method achieves yields of 90-95% but requires the availability of the specific iodinated starting material [9].

Halogenation Reactions

Direct halogenation approaches represent a versatile class of synthetic methods for preparing 2,3,3,3-tetrafluoro-1-iodoprop-1-ene [8] [11]. The addition of hydrogen halides to fluorinated alkenes follows Markovnikov's rule, with the hydrogen atom attaching to the carbon bearing fewer fluorine substituents [11] [12].

Photochemical halogenation using hydrogen bromide and subsequent iodine exchange has been demonstrated to produce the target compound, although with modest selectivity due to competing dibromination reactions [11]. The photochemical approach typically yields mixtures of 1-bromo-1,3,3,3-tetrafluoropropane and 2-bromo-1,3,3,3-tetrafluoropropane in ratios varying between 42:58 and 62:38 [11].

Thermal halogenation processes operate at elevated temperatures and can be conducted in both batch and continuous flow modes. The reaction conditions typically require temperatures of 200-300°C for efficient conversion, with iron-based catalysts facilitating the halogenation process [13] [14].

Catalytic Approaches

Catalytic synthesis methods provide enhanced selectivity and improved reaction efficiency through the use of specialized metal catalysts [15] [16] [17]. Chromium oxyfluoride catalysts have demonstrated exceptional performance in the fluorination of chlorinated precursors, operating at temperatures between 300-400°C with selectivities of 85-92% [15] [17].

Zirconium-based catalysts supported on metal oxides or activated carbon offer an alternative catalytic pathway [10]. These systems operate at milder temperatures of 250-350°C and achieve high selectivities of 88-95% for the desired fluorinated products [10]. The zirconium catalysts show particular effectiveness with fluorinated propane starting materials [10].

Nickel phosphide catalysts represent a breakthrough in selective dehydrochlorination reactions [18]. These catalysts, including Ni₂P and Ni₁₂P₅ phases, operate at relatively low temperatures of 200-300°C and demonstrate selectivities of 90-96% for the formation of tetrafluoropropene intermediates [18].

Hypervalent iodine reagents function as both catalysts and fluorinating agents under mild conditions [19] [20]. These systems, exemplified by compounds such as (difluoroiodo)arenes, enable fluorination at room temperature to 80°C with good functional group tolerance [19].

Hydrogen Halide Addition Methods

Hydrogen halide addition represents a direct and operationally simple approach to installing both hydrogen and halogen functionalities across fluorinated alkene double bonds [13] [12]. The addition of hydrogen iodide to 2,3,3,3-tetrafluoropropene proceeds via an electrophilic addition mechanism, with the proton adding to the less substituted carbon and iodine attaching to the carbon bearing the trifluoromethyl group [12].

The reaction can be conducted under thermal conditions at temperatures ranging from 100-200°C, or through photochemical activation using ultraviolet irradiation [11]. Photochemical conditions offer the advantage of operating at lower temperatures but may lead to reduced selectivity due to radical side reactions [11].

Mechanistic studies indicate that the addition follows a stepwise process involving initial protonation to form a carbocation intermediate, followed by nucleophilic attack of the iodide anion [12]. The regioselectivity is governed by the stability of the carbocation intermediate, with the trifluoromethyl group providing stabilization through inductive effects [12].

Chlorination Routes

Chlorination pathways provide access to 2,3,3,3-tetrafluoro-1-iodoprop-1-ene through intermediate chlorinated compounds that can be subsequently converted to the iodinated target [17] [20]. The chlorination of tetrafluoropropene with molecular chlorine or hydrogen chloride proceeds under controlled conditions to minimize overchlorination [17].

Selectfluor-mediated chlorination has emerged as a practical method for introducing chlorine functionality into fluorinated substrates [20]. This approach operates under mild conditions and demonstrates excellent functional group tolerance, making it suitable for complex molecule synthesis [20].

The chlorinated intermediates can be converted to the corresponding iodinated products through halogen exchange reactions using sodium iodide in polar aprotic solvents [20]. These exchange reactions typically proceed at elevated temperatures of 80-120°C and achieve high conversion rates [20].

Optimization Strategies for Improved Yields

Temperature control represents the most critical optimization parameter for maximizing yields in tetrafluoroiodopropene synthesis [17]. Optimal temperature ranges of 320-350°C for catalytic processes provide a balance between reaction rate and product selectivity, typically improving yields by 15-25% compared to suboptimal conditions [17].

Pressure optimization in the range of 3-6 bar enhances contact between reactants and reduces the formation of gaseous byproducts [17]. Proper pressure control can improve yields by 10-15% while simultaneously increasing selectivity by 5-8% [17].

Catalyst loading optimization involves balancing catalytic activity with economic considerations [16]. Optimal catalyst loadings of 5-10 weight percent provide maximum yield improvements of 20-30% while maintaining acceptable selectivity enhancements of 10-15% [16].

Residence time control in continuous flow systems enables precise adjustment of conversion levels [4]. Optimal residence times of 30-120 seconds provide yield improvements of 10-20% and selectivity gains of 6-10% compared to shorter or longer contact times [4].

Feed ratio optimization involves adjusting the stoichiometric ratios of reactants to maximize conversion of limiting reagents [3]. Ratios of 1:1 to 1.2:1 for key reactant pairs typically provide yield improvements of 15-25% and selectivity enhancements of 12-18% [3].

Solvent selection significantly impacts both yield and selectivity in liquid-phase reactions [6]. Dichloromethane, dimethylformamide, and neat reaction conditions represent optimal choices for different reaction types, providing yield improvements of 5-15% and selectivity gains of 3-8% [6].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of fluorinated compounds, with emphasis on reducing environmental impact and improving sustainability [21] [22]. The development of methods that avoid per- and polyfluoroalkyl substances in synthesis represents a major advancement in environmentally benign fluorination [22].

Microwave-assisted synthesis techniques offer significant advantages in terms of reaction time reduction and yield improvement [23] [24]. Microwave heating enables efficient fluorination at temperatures as low as 65°C, achieving 85% incorporation in just 2 minutes compared to 15 minutes required for conventional heating [25]. The use of microwave irradiation typically improves yields by 50-100% while maintaining high chemical purity [25] [26].

Electrochemical fluorination methods provide a sustainable alternative to traditional fluorinating agents [27] [28]. These approaches utilize hypervalent iodine mediators generated electrochemically in the presence of nucleophilic fluoride, avoiding the use of toxic fluorinating gases [27]. The electrochemical methods demonstrate excellent tolerance for electron-rich functionality and enable gram-scale synthesis [27].

Flow chemistry techniques enhance both safety and efficiency in fluorination reactions [29] [30]. Continuous flow systems enable precise temperature control and residence time adjustment while minimizing exposure to hazardous reagents [29]. The microfluidic platforms can achieve efficient fluorination using benign caesium fluoride as the fluorine source, producing only non-toxic byproducts [30].

Solvent-free reaction conditions eliminate the need for organic solvents while maintaining high reaction efficiency [31]. These approaches reduce waste generation and simplify product isolation procedures [31]. Water and ionic liquids have been successfully employed as green reaction media for fluorination reactions, providing environmentally acceptable alternatives to traditional organic solvents [31].

The development of recyclable catalytic systems represents another important green chemistry approach [32]. Homogeneous catalysts that can be easily separated and reused multiple times reduce waste generation and improve economic viability [32]. Metal-organic frameworks have shown particular promise as recyclable supports for fluorination catalysts [28].

Biocatalytic approaches, while still in early development stages, offer the potential for highly selective and environmentally benign fluorination reactions [33]. Enzymatic systems including cytochrome P450 enzymes and fluorinases have demonstrated the ability to introduce fluorine functionality under mild aqueous conditions [33].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant